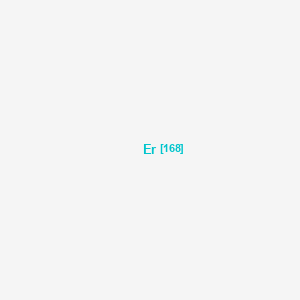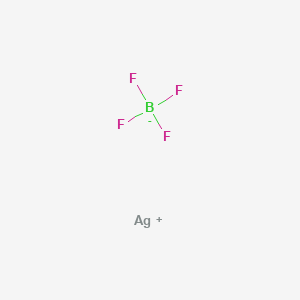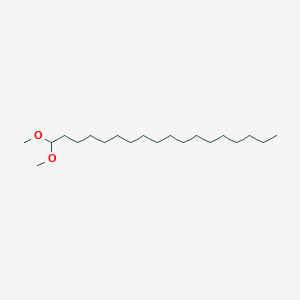
分散黄 64
描述
Synthesis Analysis
The synthesis of disperse dyes often involves complex chemical reactions, aiming to achieve dyes with desired color fastness, shade, and chemical stability. The synthesis process can include steps such as diazotization, coupling, and subsequent modifications to improve dye properties.
Molecular Structure Analysis
Disperse dyes, including C.I. Disperse Yellow 64, typically have a complex molecular structure that contributes to their solubility and dyeing characteristics. The molecular structure is critical in determining the dye's interaction with synthetic fibers, affecting its application and color fastness.
Chemical Reactions and Properties
C.I. Disperse Yellow 64, like other azo dyes, undergoes specific chemical reactions during the dyeing process. These reactions are essential for the dye to affix to the fabric, ensuring durability and resistance to washing and light. The chemical properties of disperse dyes dictate their behavior in various environments and their compatibility with different types of fibers.
Physical Properties Analysis
The physical properties of C.I. Disperse Yellow 64, including its melting point, solubility in organic solvents, and thermal stability, are crucial for its application in dyeing processes. These properties determine the conditions under which the dye can be applied to fabrics without degrading or losing its color.
Chemical Properties Analysis
The chemical properties of C.I. Disperse Yellow 64 influence its dyeing performance and the quality of the color on the fabric. This includes its reactivity with the fiber, resistance to chemicals, and the potential for color variation under different pH conditions.
For detailed scientific research and insights on C.I. Disperse Yellow 64 and related dyes, the following references are recommended:
- (Huang, 2008) explores the molecular and crystal structures of yellow azo disperse dyes, highlighting the role of hydrogen bonding and π–π stacking interactions.
- (Lye et al., 1999) discusses the X-ray crystal structure of C.I. Disperse Yellow 86, providing insights into the non-planar nature of the dye.
- (Huang & Qian, 2008) examines the structural characterization of C.I. Disperse Yellow 114, focusing on hydrogen bonding and π–π stacking interactions.
- (Ayyangar et al., 1990) elucidates the chemical constitution of C.I. Disperse Yellow 232, confirming the structure through synthesis.
- (Dong et al., 2009) investigates the influence of dye-polyether derivatives on the dispersion behavior of C.I. Disperse Yellow 64.
科学研究应用
分散行为和环境影响:
- 董、郑、何(2009)研究了染料-聚醚衍生物对分散黄 64 分散行为的影响。他们发现,这些衍生物的存在显着提高了染料分散体的分散稳定性。这提示了一种新的分散剂使用策略,可以减少印染废水的环境污染 (董,郑,& 何,2009).
- 周、松井、三崎、松田(2007)将分散黄 64 鉴定为印染废水中的强效芳烃受体配体。这一发现表明了其潜在的环境和健康影响 (周,松井,三崎,& 松田,2007).
结构分析:
- 莱、弗里曼、梅森、辛格(1999)解析了分散黄 86 的 X 射线晶体结构,深入了解了其分子构型,这可能与理解类似的染料有关 (莱,弗里曼,梅森,& 辛格,1999).
溶解性和染色性能:
- 施密特、巴赫、肖尔迈耶(2003)描述了用分散黄 23 在超临界二氧化碳中对天然和人造纤维进行染色。他们观察到染色具有很高的耐洗涤性、耐摩擦性和耐光性,提出了一种环保高效的染色工艺 (施密特,巴赫,& 肖尔迈耶,2003).
毒理学和健康影响:
- 对分散黄 3 进行的致癌生物测定发现,在某些动物模型中存在致癌性证据,这凸显了了解这些染料对健康的含义的重要性 (国家毒理学计划技术报告系列,1982).
安全和危害
未来方向
属性
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBLPJWQXDCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044503 | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Disperse yellow 64 | |
CAS RN |
10319-14-9, 12223-86-8 | |
| Record name | Disperse Yellow 64 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10319-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 64 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






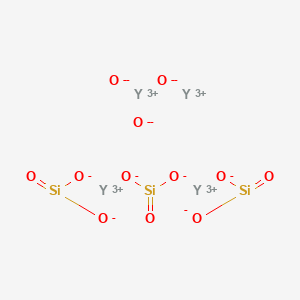
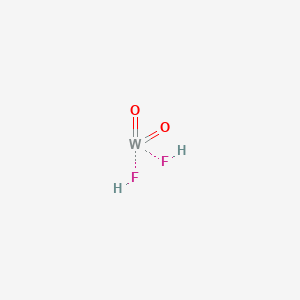

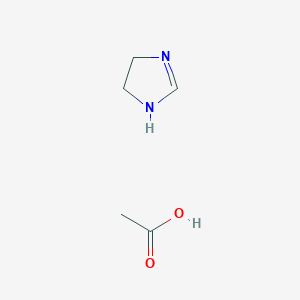
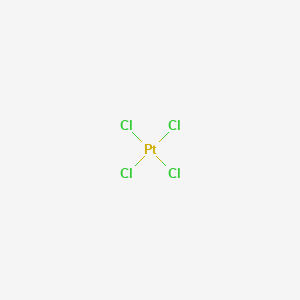
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
